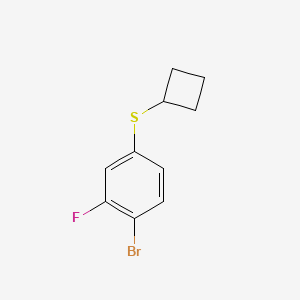
(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a cyclobutyl group via a sulfane linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane typically involves the reaction of 4-bromo-3-fluorophenyl derivatives with cyclobutyl sulfane precursors. One common method is the nucleophilic substitution reaction where a cyclobutyl thiol reacts with a 4-bromo-3-fluorophenyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, while the cyclobutyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-fluorophenyl)(methyl)sulfane
- 4-Bromo-3-fluorophenyl cyclobutyl ketone
- 4-Bromophenyl methyl sulfone
Uniqueness
(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane is unique due to the combination of its bromine and fluorine-substituted phenyl ring with a cyclobutyl group via a sulfane linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10BrFS |
|---|---|
Molecular Weight |
261.16 g/mol |
IUPAC Name |
1-bromo-4-cyclobutylsulfanyl-2-fluorobenzene |
InChI |
InChI=1S/C10H10BrFS/c11-9-5-4-8(6-10(9)12)13-7-2-1-3-7/h4-7H,1-3H2 |
InChI Key |
FKKQIESWVZUGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)SC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


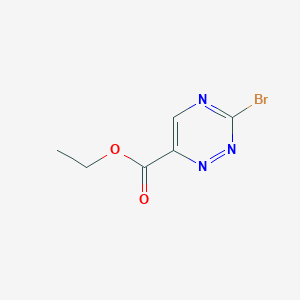

![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)
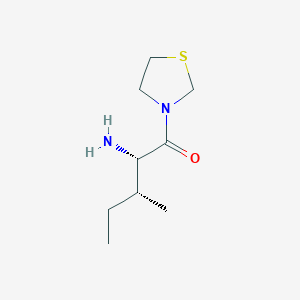
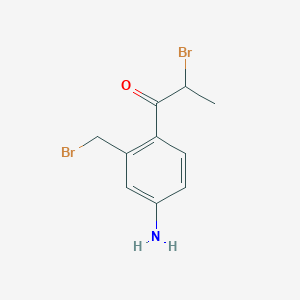
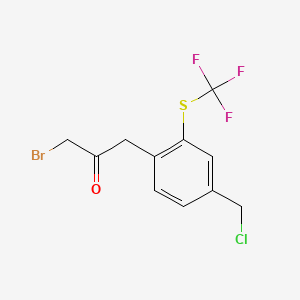
![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)
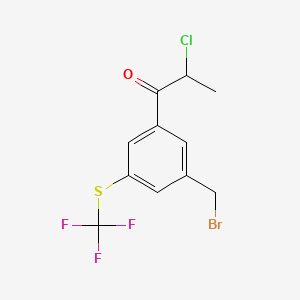
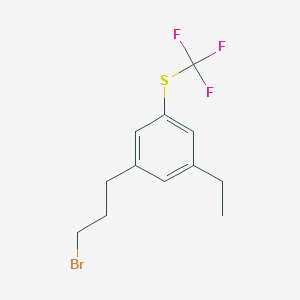
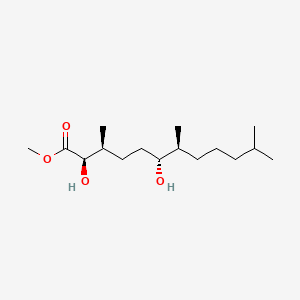
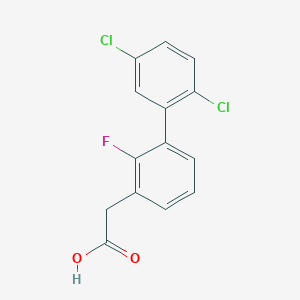

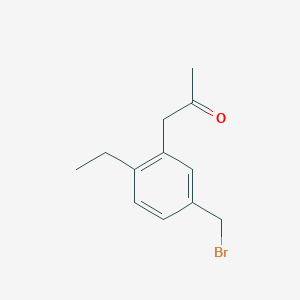
![2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile](/img/structure/B14055251.png)
